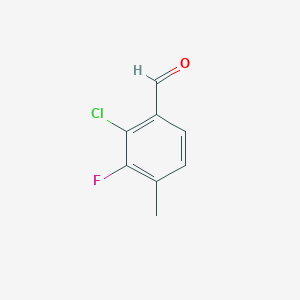
2-Chloro-3-fluoro-4-methylbenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6ClFO It is a derivative of benzaldehyde, where the benzene ring is substituted with chlorine, fluorine, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloro-3-fluoro-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 4-methylbenzaldehyde. The process typically includes the following steps:
Fluorination: Reacting 4-methylbenzaldehyde with a fluorinating agent such as elemental fluorine in the presence of a solvent like acetonitrile.
Chlorination: Introducing chlorine atoms to the fluorinated product using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3-fluoro-4-methylbenzaldehyde undergoes various chemical reactions, including:
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 2-Chloro-3-fluoro-4-methylbenzoic acid.
Reduction: 2-Chloro-3-fluoro-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-4-methylbenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is employed in the synthesis of materials with specific properties, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3-fluoro-4-methylbenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo cyclization or other reactions to produce biologically active compounds . The presence of chlorine and fluorine atoms can enhance the compound’s reactivity and selectivity in these processes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde
- 2-Chloro-4-methylbenzaldehyde
- 2-Chloro-4-fluoro-3-methylbenzaldehyde
Uniqueness
2-Chloro-3-fluoro-4-methylbenzaldehyde is unique due to the specific positioning of its substituents on the benzene ring. This arrangement imparts distinct chemical properties, such as reactivity and stability, making it valuable for targeted synthetic applications and research.
Propiedades
Fórmula molecular |
C8H6ClFO |
|---|---|
Peso molecular |
172.58 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-4-methylbenzaldehyde |
InChI |
InChI=1S/C8H6ClFO/c1-5-2-3-6(4-11)7(9)8(5)10/h2-4H,1H3 |
Clave InChI |
HKUIWPPUURJWSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















